3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The oxolan-3-yl group, a tetrahydrofuran ring, adds to the structural complexity and potential reactivity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid typically involves multiple steps:
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Protection of the Amino Group: : The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
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Formation of the Oxolan-3-yl Group: : The oxolan-3-yl group can be introduced through a ring-closing reaction, often involving the use of a diol and an acid catalyst to form the tetrahydrofuran ring.
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Coupling Reaction: : The protected amino acid is then coupled with the appropriate carboxylic acid derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated peptide synthesizers for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, which can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of peptides and other complex molecules. The Fmoc group is particularly useful for protecting the amino group during peptide synthesis, allowing for selective deprotection and coupling reactions.
Biology
In biological research, derivatives of this compound can be used to study protein interactions and enzyme mechanisms. The oxolan-3-yl group can mimic certain biological structures, making it useful in the design of enzyme inhibitors or substrates.
Medicine
In medicine, this compound and its derivatives can be explored for their potential as therapeutic agents. The structural features of the compound allow for the design of molecules that can interact with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in peptide synthesis makes it valuable for the manufacture of peptide-based drugs.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid involves its interaction with biological molecules through its amino and carboxyl groups. The Fmoc group protects the amino group, preventing unwanted reactions during synthesis. Once deprotected, the amino group can participate in various biochemical reactions, such as forming peptide bonds.
Comparison with Similar Compounds
Similar Compounds
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-1-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid is unique due to the presence of the oxolan-3-yl group. This group adds a tetrahydrofuran ring to the structure, which can influence the compound’s reactivity and interactions with biological molecules. The presence of this ring can also affect the compound’s solubility and stability, making it distinct from other Fmoc-protected amino acids.
Properties
CAS No. |
2219371-46-5 |
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Molecular Formula |
C22H23NO5 |
Molecular Weight |
381.4 |
Purity |
0 |
Origin of Product |
United States |
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